molecular formula C16H14F3N5O B589174 (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol CAS No. 137330-52-0

(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B589174
CAS No.: 137330-52-0
M. Wt: 349.317
InChI Key: BCEHBSKCWLPMDN-QLJPJBMISA-N
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Description

IUPAC Name and Stereochemical Configuration

The compound’s systematic IUPAC name is (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , reflecting its stereochemical configuration at the C2 and C3 positions. The R designation at both chiral centers distinguishes it from other stereoisomers, such as the (2R,3S) and (2S,3R) forms. This configuration is critical for its molecular interactions, as demonstrated by its classification as a diastereomer of the antifungal drug voriconazole.

Molecular Formula and Atomic Connectivity

The molecular formula C₁₆H₁₄F₃N₅O (molecular weight: 349.31 g/mol) defines its atomic composition. Key structural features include:

  • A 2,4-difluorophenyl group at C2.
  • A 5-fluoropyrimidin-4-yl substituent at C3.
  • A 1H-1,2,4-triazol-1-yl group linked via a methylene bridge to C2.

The connectivity is represented by the SMILES notation :
C[C@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.
The InChIKey BCEHBSKCWLPMDN-QLJPJBMISA-N further encodes its stereochemistry and atomic arrangement.

Comparative Analysis of Diastereomeric and Enantiomeric Forms

The compound exists in four stereoisomeric forms due to its two chiral centers. A comparative analysis is provided below:

Configuration CAS Number PubChem CID Key Properties
(2R,3R) 239807-03-5 42052021 Diastereomer of voriconazole; distinct optical rotation and crystal packing.
(2R,3S) 137234-62-9 71616 Active form of voriconazole; antifungal activity.
(2S,3R) 137234-63-0 15230631 Enantiomer of (2R,3S)-voriconazole; no antifungal efficacy.
(2S,3S) 239807-03-5 42052020 Mirror image of (2R,3R); identical physical properties but opposite rotation.

The (2R,3R) form exhibits distinct physicochemical behavior compared to its enantiomers, including differences in melting points , solubility , and chromatographic retention times .

Systematic Classification in Chemical Databases

The compound is cataloged across major chemical databases with the following identifiers:

Database Identifier Entry Details
CAS 239807-03-5 Listed under "rel-(R,R)-Voriconazole" and "Voriconazole Impurity 8."
PubChem CID 42052021 Includes 3D structure, spectral data, and links to related diastereomers.
ChEBI CHEBI:10023 Classified as a triazole antifungal derivative.
ChemSpider 64684 Provides synthetic routes and NMR spectra.

These entries emphasize its role as a reference standard for quality control in pharmaceutical synthesis.

Properties

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-QLJPJBMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654662, DTXSID10861341
Record name (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137330-52-0, 239807-03-5
Record name (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, also known by its CAS number 182230-43-9, is a member of the 1,2,4-triazole family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in antifungal applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₆H₁₄F₃N₅O
Molecular Weight349.310 g/mol
Melting Point123-128 °C (dec.)
Boiling Point508.6 ± 60.0 °C (predicted)
Density1.42 ± 0.1 g/cm³ (predicted)
SolubilitySlightly soluble in chloroform and methanol
pKa11.54 ± 0.29 (predicted)

Antifungal Properties

The primary biological activity of (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol lies in its antifungal properties. The triazole moiety is known for its mechanism of action that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes.

Structure-Activity Relationship (SAR):
Research indicates that modifications to the triazole ring and the introduction of fluorine substituents enhance antifungal activity. For instance:

  • The presence of fluorine atoms on the phenyl ring has been correlated with increased potency against various fungal strains.
  • Compounds with multiple fluorine substitutions often exhibit a broad spectrum of activity against resistant fungal species.

Case Studies

A study published in Letters in Drug Design & Discovery evaluated a series of triazole derivatives against clinical isolates of Candida species. The results indicated that derivatives with structural similarities to our compound showed excellent antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0313 µg/mL to 4 µg/mL against Candida albicans and Candida parapsilosis .

In another investigation focusing on novel triazole compounds as antifungal agents, it was demonstrated that compounds structurally related to (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol exhibited comparable efficacy to established antifungals like fluconazole and voriconazole .

The antifungal activity is primarily attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Compound A : (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-Chloro-5-Fluoropyrimidin-6-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol (BP 1331)
  • Key difference : Replacement of 5-fluoropyrimidin-4-yl with 4-chloro-5-fluoropyrimidin-6-yl .
  • This compound is a precursor in synthetic pathways .
Compound B : (2R,3R)-3-Amino-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol
  • Key difference: Amino group replaces the pyrimidine ring.
  • Impact : Reduced molecular weight (268.26 g/mol vs. 349.31 g/mol) and altered solubility (predicted pKa = 10.12) . The absence of the pyrimidine ring likely diminishes antifungal potency due to loss of aromatic stacking interactions.

Stereochemical Variants

Compound C : (2S,3R)-rel-2-(2,4-Difluorophenyl)-3-(5-Fluoropyrimidin-4-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol
  • Key difference : Inversion of stereochemistry at C2 (2S instead of 2R).
  • Impact : Reduced efficacy in antifungal assays, as stereochemistry governs binding to CYP51 active sites .

Structural Simplifications

Compound D : (R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4-Triazol-1-yl]Propane-1,2-Diol
  • Key difference : Shorter carbon chain (propane backbone vs. butan-2-ol) and diol group replaces pyrimidine.
  • Impact : Increased hydrophilicity (logP reduction) but loss of antifungal activity due to absence of pyrimidine-mediated target interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (BP 1331) Compound B (Amino analog) Compound D (Diol analog)
Molecular Weight 349.31 368.75 (calc.) 268.26 283.27
logP (Predicted) ~2.1 ~2.5 ~1.3 ~0.8
Water Solubility Low Very low Moderate High
Metabolic Stability High (fluorine) Moderate (chlorine) Low (amine) High
CYP51 Binding Affinity High Moderate Low None

Preparation Methods

Initial Coupling Reaction and Alkylation

The foundational step in voriconazole synthesis involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Formula II) with 4-chloro-6-ethyl-5-fluoropyrimidine (Formula III). This step is mediated by lithium diisopropylamide (LDA), a strong non-nucleophilic base, in a tetrahydrofuran (THF) solvent system at temperatures below −20°C. The base deprotonates the ethanone derivative, enabling nucleophilic attack on the pyrimidine substrate. This reaction yields 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Formula IV) as a diastereomeric mixture.

Early methods reported a modest 12% yield for this step due to competing side reactions and incomplete conversion. However, optimizations in solvent selection—specifically using n-heptane/THF mixtures—improved reaction homogeneity and increased yields to 50–60%. The crude product is purified via silica gel chromatography using ethyl acetate/diethyl ether (3:2) as the eluent, though this remains a bottleneck due to time and cost constraints.

Table 1: Comparison of Alkylation Conditions

ParameterUS20100292473A1EP1899327A1
BaseLithium diisopropylamideLithium diisopropylamide
SolventTetrahydrofurann-Heptane/THF
Temperature−20°C−20°C to −10°C
Yield12%50–60%
PurificationColumn chromatographyFiltration and washing

Dehalogenation via Catalytic Hydrogenation

The chloro-substituted intermediate (Formula IV) undergoes dehalogenation to replace the chlorine atom at the pyrimidine 4-position with hydrogen. This step employs Raney nickel as a catalyst under hydrogen gas pressure (4–6 kg/cm²) in methanol, with sodium acetate as a buffer to maintain pH stability. The reaction proceeds at 40–50°C for 4–6 hours, achieving near-quantitative conversion to (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Formula V).

Notably, replacing palladium-based catalysts with Raney nickel mitigates over-hydrogenation risks and reduces costs. Post-reaction, the catalyst is removed via filtration, and the product is isolated through pH-controlled basification (pH 11–12) using sodium hydroxide, followed by aqueous workup and drying under vacuum.

Stereochemical Resolution Using Camphorsulfonic Acid

The racemic mixture of Formula V is resolved into its (2R,3R) enantiomer via diastereomeric salt formation with R-(−)-10-camphorsulfonic acid. The process involves dissolving Formula V in acetone and combining it with a methanolic solution of the chiral resolving agent. Heating the mixture to 60–65°C followed by gradual cooling induces selective crystallization of the (2R,3R)-camphorsulfonate complex.

This step achieves enantiomeric excess values exceeding 99.5%, as confirmed by chiral HPLC. The salt is hydrolyzed using aqueous sodium bicarbonate to liberate the free base, which is subsequently recrystallized from 2-propanol to attain pharmaceutical-grade purity (>99.8%).

Table 2: Resolution and Final Purification Parameters

StepConditionsOutcome
Salt formationAcetone/methanol, 60–65°C, 15–20 min99.5% chiral purity
HydrolysisSodium bicarbonate, pH 11–12Free base isolation
Recrystallization2-Propanol, 0–5°C, 3 hours>99.8% chemical purity

Analytical Validation and Process Controls

Critical quality attributes such as enantiomeric purity, chemical potency, and residual solvents are monitored via high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). The USP monograph for voriconazole specifies limits for impurities like voriconazole N-oxide (<0.5%) and desfluoropyrimidine analogs (<0.1%).

Process optimizations highlighted in EP1899327A1 reduce total synthesis time from 7–10 days to 3–4 days by eliminating redundant chromatographic steps and implementing continuous hydrogenation .

Q & A

Q. What synthetic routes are reported for this compound, and what intermediates are critical for stereochemical control?

The compound is synthesized via multi-step processes involving key intermediates such as tetrazolyl derivatives and piperazine-substituted aryl groups. For example, (2R,3S)-configured analogs are prepared by introducing 5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazole moieties, with strict control of reaction conditions (e.g., temperature, catalysts) to preserve stereochemistry . The use of chiral resolution techniques or enantioselective catalysis is critical for obtaining the desired (2R,3R) configuration .

Q. Which analytical methods are recommended to confirm stereochemical purity and structural integrity?

X-ray crystallography and NMR spectroscopy are primary tools. For example, crystallographic data from related triazole derivatives (e.g., (Z)-1-(2,4-difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one) validate spatial arrangements of fluorophenyl and triazole groups . High-resolution mass spectrometry (HRMS) and chiral HPLC further ensure enantiomeric excess >99% .

Q. How is antifungal activity evaluated in vitro, and what are standard protocols?

Broth dilution and agar diffusion assays are standard. For instance, MIC (minimum inhibitory concentration) values against Candida spp. are determined using RPMI 1640 medium, with fluconazole as a comparator. Activity correlates strongly with substituents like 3-trifluoromethyl groups on aryl rings .

Q. What strategies are used to optimize solubility and stability during formulation?

Salt formation (e.g., mesylate salts) improves aqueous solubility. The methanesulfonate derivative of the parent compound exhibits enhanced stability under inert storage conditions (2–8°C) and reduced hygroscopicity . Preformulation studies include pH-solubility profiling and accelerated stability testing (40°C/75% RH for 6 months).

Advanced Research Questions

Q. How can structural analogs resolve contradictions in antifungal activity data?

Comparative SAR studies reveal that 3-trifluoromethyl-substituted analogs (e.g., 11d and 12d) show 4–8x higher activity than non-fluorinated derivatives against resistant C. glabrata strains. However, bulkier substituents (e.g., 4-chloro) may reduce membrane permeability, necessitating logP optimization .

Q. What computational approaches predict metabolic pathways and potential toxicity?

Density functional theory (DFT) calculates electron distribution in fluoropyrimidine and triazole rings to identify sites of oxidative metabolism. Molecular docking with CYP3A4 predicts N-dealkylation as a major pathway. In vitro hepatocyte models validate these predictions .

Q. How do salt forms influence pharmacokinetics in preclinical models?

Mesylate salts demonstrate 30% higher oral bioavailability in rodent models compared to free bases, attributed to improved dissolution in gastric fluid. Pharmacokinetic studies use LC-MS/MS to measure plasma half-life (t½ = 6.2 hrs) and tissue distribution .

Q. What strategies overcome resistance mechanisms in fungal pathogens?

Co-administration with efflux pump inhibitors (e.g., verapamil) restores activity against azole-resistant C. albicans. Structural modifications targeting fungal CYP51 (lanosterol 14α-demethylase) with fluoropyrimidine groups reduce binding pocket mutations .

Q. How are enantiomeric impurities controlled during scale-up synthesis?

Patent methods (e.g., WO2016/41007984) describe recrystallization using ethyl acetate/heptane mixtures to achieve >99.5% enantiomeric purity. Process analytical technology (PAT) monitors chiral intermediates via inline FTIR .

Q. What in vivo models best correlate with in vitro antifungal efficacy?

Immunocompromised murine models of invasive candidiasis show dose-dependent survival rates (80% at 10 mg/kg/day). Histopathology confirms reduced fungal burden in kidneys, aligning with in vitro MIC90 values .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of fluorophenyl and triazole protons .
  • Bioactivity Testing : Include time-kill assays to distinguish fungistatic vs. fungicidal effects .
  • Salt Screening : Evaluate mesylate, hydrochloride, and phosphate salts for crystallinity (PXRD) and melting point .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 2
(2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

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